1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride
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Overview
Description
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyridine ring, an oxadiazole ring, and a spirocyclic structure, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the oxadiazole intermediate with a suitable azaspiro compound under controlled conditions.
Final assembly: The pyridine ring is introduced through a coupling reaction, followed by purification and conversion to the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic and heterocyclic chemistry.
Biology: It has shown promise in biological assays, particularly in the modulation of specific biological pathways.
Industry: Its chemical stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it has been studied as a potential agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have been studied for their antimicrobial and anticancer properties.
Spirocyclic compounds: Compounds with spirocyclic structures are known for their unique three-dimensional shapes and have applications in drug design and materials science.
Pyridine-based compounds: Pyridine derivatives are widely used in medicinal chemistry due to their biological activity and versatility.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18Cl2N4O |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
5-(6-azaspiro[2.5]octan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C14H16N4O.2ClH/c1-2-10(9-16-5-1)12-17-13(19-18-12)11-8-14(11)3-6-15-7-4-14;;/h1-2,5,9,11,15H,3-4,6-8H2;2*1H |
InChI Key |
VTFTVCAHFFUQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2C3=NC(=NO3)C4=CN=CC=C4.Cl.Cl |
Origin of Product |
United States |
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